molecular formula C4H8ClNO2S B1303576 (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine CAS No. 97306-73-5

(4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine

Cat. No. B1303576
CAS RN: 97306-73-5
M. Wt: 169.63 g/mol
InChI Key: COPRYPAOGCTLCJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of CDTA includes a thienyl ring (a five-membered ring containing four carbon atoms and a sulfur atom), an amine functional group (NH2), and a chlorine atom . The InChI string representation of the molecule is InChI=1S/C4H8ClNO2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2,6H2 .


Physical And Chemical Properties Analysis

CDTA has a molecular weight of 169.63 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass and the monoisotopic mass of the compound are 168.9964274 g/mol . The topological polar surface area of the compound is 68.5 Ų . The heavy atom count is 9 . The complexity of the compound is 195 .

Scientific Research Applications

Synthesis and Structural Analysis

The study of derivatives of similar chemical structures, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, involves understanding the reaction mechanisms and structural properties of these compounds. These insights are crucial for developing novel synthetic pathways and materials with desired properties. The synthesis and characterization of these derivatives offer insights into the potential modifications and applications of "(4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine" in creating new chemical entities with unique physical and chemical properties (Issac & Tierney, 1996).

Environmental Remediation

Advanced oxidation processes (AOPs) are instrumental in degrading nitrogen-containing compounds, including those related to or derived from "(4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine." These processes are crucial for removing hazardous substances from water, highlighting the compound's potential role in environmental cleanup and protection efforts. The effectiveness of AOPs in treating a wide range of nitrogenous pollutants underscores the importance of such compounds in environmental chemistry (Bhat & Gogate, 2021).

Material Science Applications

Amine-functionalized metal–organic frameworks (MOFs) represent a significant area of research, where the incorporation of amino groups enhances the materials' properties, such as CO2 capture capabilities. This application is directly relevant to "(4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine," as it suggests potential uses in developing new MOFs for environmental and industrial applications. The interaction between CO2 and basic amino functionalities in these frameworks opens up possibilities for innovative carbon capture and storage solutions (Lin, Kong, & Chen, 2016).

Catalysis and Synthesis

The role of amine compounds in catalysis and synthetic chemistry is well-documented, with reductive amination processes being a cornerstone in the production of various alkyl amines. Understanding the reaction mechanisms and applications of compounds like "(4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine" can lead to advancements in the synthesis of pharmaceuticals, agrochemicals, and other key industrial chemicals. The development of efficient catalysts and synthetic routes is crucial for the sustainable production of these compounds (Irrgang & Kempe, 2020).

properties

IUPAC Name

4-chloro-1,1-dioxothiolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPRYPAOGCTLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine

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